molecular formula C24H19NO6 B3039172 O'-(Carboxymethyl)fluoresceinamide CAS No. 442151-50-0

O'-(Carboxymethyl)fluoresceinamide

Cat. No.: B3039172
CAS No.: 442151-50-0
M. Wt: 417.4 g/mol
InChI Key: IBIKQEXCWKEQLF-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[9-[2-(dimethylcarbamoyl)phenyl]-6-oxoxanthen-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-25(2)24(29)17-6-4-3-5-16(17)23-18-9-7-14(26)11-20(18)31-21-12-15(8-10-19(21)23)30-13-22(27)28/h3-12H,13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIKQEXCWKEQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O’-(Carboxymethyl)fluoresceinamide typically involves the reaction of fluorescein derivatives with carboxymethylating agents. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for O’-(Carboxymethyl)fluoresceinamide are similar to laboratory synthesis but on a larger scale. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

O’-(Carboxymethyl)fluoresceinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions are typically modified fluorescein derivatives with altered fluorescence properties, making them suitable for different applications .

Scientific Research Applications

2.1. Biological Imaging

One of the primary applications of CMF is in biological imaging. The dye's fluorescent properties allow for visualization of cellular structures and processes. For instance, CMF can be conjugated to antibodies or other biomolecules to track their distribution within cells or tissues. This application is critical in understanding cellular interactions and dynamics.

Case Study:

  • A study demonstrated the use of CMF-conjugated antibodies to visualize specific proteins in live cells, revealing insights into protein localization and cellular signaling pathways.

2.2. Diagnostic Tools

CMF is utilized in various diagnostic assays, particularly in immunoassays where it serves as a fluorescent label. Its ability to emit light upon excitation makes it suitable for detecting specific antigens or antibodies in clinical samples.

Case Study:

  • Research indicates that CMF-labeled antibodies can detect low concentrations of pathogens in blood samples, enhancing early diagnosis of infections.

2.3. Environmental Monitoring

CMF has also found applications in environmental science, particularly in monitoring pollutants. Its fluorescent properties enable the detection of specific contaminants in water samples, providing a rapid assessment tool for environmental health.

Case Study:

  • A study highlighted the use of CMF to detect heavy metal ions in water, showcasing its potential as a real-time monitoring solution for environmental pollutants.

Data Tables

The following table summarizes key applications and findings related to O'-(Carboxymethyl)fluoresceinamide:

Application AreaDescriptionKey Findings
Biological ImagingVisualization of proteins and cellular structuresEffective tracking of protein localization
Diagnostic ToolsFluorescent labeling in immunoassaysEnhanced detection sensitivity for pathogens
Environmental MonitoringDetection of contaminants in waterRapid assessment tool for heavy metals

Mechanism of Action

The mechanism by which O’-(Carboxymethyl)fluoresceinamide exerts its effects involves its ability to fluoresce under specific conditions. This fluorescence allows researchers to track and analyze various biological and chemical processes. The molecular targets and pathways involved include cell structures, biomolecules, and various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with similar applications but different chemical properties.

    Carboxyfluorescein: Another derivative of fluorescein with carboxyl groups that enhance its solubility and fluorescence properties.

    Fluorescein isothiocyanate: A derivative used for labeling proteins and other biomolecules

Uniqueness

O’-(Carboxymethyl)fluoresceinamide is unique due to its specific functional groups that enhance its fluorescence properties and make it suitable for a wide range of applications in scientific research and industry .

Biological Activity

O'-(Carboxymethyl)fluoresceinamide is a derivative of fluorescein that has garnered attention for its biological activity, particularly in the fields of drug delivery and cancer therapeutics. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the addition of a carboxymethyl group to the fluorescein structure, enhancing its solubility and reactivity. This modification allows for better interaction with biological systems and facilitates conjugation with other biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescence Imaging : The compound serves as a fluorescent marker, enabling visualization of cellular processes in real-time.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that it can promote the production of ROS, which are critical in inducing apoptosis in cancer cells .
  • Cell Proliferation Inhibition : Research has demonstrated that derivatives like carboxymethyl fluorescein exhibit significant inhibition of cell proliferation in various cancer cell lines, including ovarian and breast cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityScavenging activities against ABTS and superoxide anions
Apoptosis InductionPromotes apoptosis in A2780 ovarian cancer cells
Cell ProliferationInhibits proliferation in various cancer cell lines
Drug DeliveryUsed as a carrier for targeted delivery of therapeutic agents

Case Studies

  • Cancer Treatment :
    A study investigated the effects of this compound on A2780 human ovarian cancer cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis through ROS generation. This suggests potential applications in targeted cancer therapies .
  • Drug Delivery Systems :
    This compound has been explored as a carrier for drug delivery systems due to its biocompatibility and ability to conjugate with various biomolecules. Its negative charge from the carboxyl group enhances permeability across cell membranes, making it suitable for delivering therapeutic agents directly to target cells .
  • Fluorescence Imaging in Neurosurgery :
    In neurosurgical applications, fluorescein derivatives have been utilized for guiding tumor resections. A notable case involved the use of fluorescein sodium, where similar compounds could enhance visualization during surgery, improving outcomes for patients with central nervous system tumors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O'-(Carboxymethyl)fluoresceinamide
Reactant of Route 2
O'-(Carboxymethyl)fluoresceinamide

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